molecular formula C4H6N4S B1277448 5-amino-1H-pyrazole-4-carbothioamide CAS No. 34954-13-7

5-amino-1H-pyrazole-4-carbothioamide

Cat. No. B1277448
CAS RN: 34954-13-7
M. Wt: 142.19 g/mol
InChI Key: VRWNWVXHINBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-pyrazole-4-carbothioamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The pyrazole core is a common motif in various pharmaceuticals and agrochemicals, and the introduction of a carbothioamide group can further enhance the biological properties of these molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with carbothioamide groups, has been explored through various synthetic routes. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction on diaminopyrazole, leading to good yields of the desired products . Additionally, N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized through cyclization reactions and the reaction of cyanophenyl acetic acid hydrazide with isothiocyanate . These methods provide versatile approaches to access a variety of pyrazole carbothioamide derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole carbothioamide derivatives has been elucidated using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been characterized, revealing a three-dimensional network formed by intermolecular hydrogen bonds and C-H...Cg interactions . Similarly, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been determined, showing an envelope conformation of the pyrazoline ring and various intermolecular hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of pyrazole carbothioamide derivatives can be inferred from their synthesis and structural properties. The presence of amino and carbothioamide groups in these molecules suggests that they can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, which can be exploited to further modify the core structure or to attach various functional groups, enhancing their potential for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbothioamide derivatives are closely related to their molecular structure. The intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the solubility, melting point, and crystal packing of these compounds. Spectroscopic methods, including NMR and mass spectroscopy, have been used to characterize new pyrazole derivatives, providing insights into their chemical properties and aiding in the identification of these compounds . The biological investigations of these compounds, which are currently underway, will further contribute to our understanding of their properties and potential uses.

Scientific Research Applications

1. Pan-FGFR Covalent Inhibitors

  • Summary of Application: The compound is used in the design and synthesis of novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants. These inhibitors play a critical role in various cancers .
  • Methods of Application: A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized .
  • Results or Outcomes: The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical (IC50 =46, 41, 99, and 62 nM). Moreover, 10h also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively .

2. Synthesis of 5-amino-1H-pyrazole-4-carbonitriles

  • Summary of Application: The compound is used in a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives .
  • Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
  • Results or Outcomes: The protocol developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

3. Adenosine Deaminase Inhibitors

  • Summary of Application: The compound is used in the design and synthesis of potential adenosine deaminase inhibitors, which have been found to have antitumor activities .
  • Methods of Application: Thirteen potential adenosine deaminase inhibitors 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized .
  • Results or Outcomes: The results of the antitumor activities of these inhibitors are not provided in the source .

4. Design and Synthesis of Pan-FGFR Covalent Inhibitors

  • Summary of Application: The compound is used in the design and synthesis of novel pan-FGFR covalent inhibitors targeting both wild-type and the gatekeeper mutants .
  • Methods of Application: A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized .
  • Results or Outcomes: The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical (IC50 =46, 41, 99, and 62 nM). Moreover, 10h also strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells with IC50 values of 19, 59, and 73 nM, respectively .

5. Recent Developments in Synthetic Chemistry and Biological Activities

  • Summary of Application: The compound is used in recent developments in synthetic chemistry and biological activities of pyrazole derivatives .
  • Methods of Application: The review consists of two parts: an overview on the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
  • Results or Outcomes: The second part of the review focuses on the recently reported novel biological affinities of pyrazoles .

6. Microwave-assisted Green Synthesis

  • Summary of Application: The compound is used in a microwave-assisted green synthesis of 4,5-dihydro-1H-pyrazole-1 .
  • Methods of Application: The synthesis was performed using a microwave-assisted method .
  • Results or Outcomes: The synthesis resulted in a white solid with a melting point of 210-211°C .

7. Antitumor Activities

  • Summary of Application: The compound is used in the design and synthesis of potential adenosine deaminase inhibitors, which have been found to have antitumor activities .
  • Methods of Application: Thirteen potential adenosine deaminase inhibitors 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized .
  • Results or Outcomes: The results of the antitumor activities of these inhibitors are not provided in the source .

8. Microwave-assisted Green Synthesis

  • Summary of Application: The compound is used in a microwave-assisted green synthesis of 4,5-dihydro-1H-pyrazole-1 .
  • Methods of Application: The synthesis was performed using a microwave-assisted method .
  • Results or Outcomes: The synthesis resulted in a white solid with a melting point of 210-211°C .

Future Directions

The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . With the aim to fill this gap, the present review focuses on aminopyrazole-based compounds studied as active agents in different therapeutic areas . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

properties

IUPAC Name

5-amino-1H-pyrazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWNWVXHINBCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-pyrazole-4-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.